molecular formula C17H15ClN4O B11444778 6-Benzyl-3-[(5-chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol

6-Benzyl-3-[(5-chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11444778
M. Wt: 326.8 g/mol
InChI Key: RCJWHSTXFJZSFN-UHFFFAOYSA-N
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Description

6-BENZYL-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 6-BENZYL-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2-methylaniline with benzyl isocyanate, followed by cyclization with cyanogen bromide. The reaction conditions typically include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

6-BENZYL-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chlorinated methylphenyl groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-BENZYL-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: In industrial applications, the compound is used in the development of new polymers, coatings, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-BENZYL-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting various biochemical processes. Additionally, the compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

6-BENZYL-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can be compared with other similar compounds, such as:

    6-BENZYL-3-[(5-BROMO-2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: This compound features a brominated methylphenyl group instead of a chlorinated one, which may result in different chemical reactivity and biological activity.

    6-BENZYL-3-[(5-METHOXY-2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    6-BENZYL-3-[(5-NITRO-2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: The nitro group introduces different electronic properties, potentially affecting the compound’s chemical and biological behavior.

The uniqueness of 6-BENZYL-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

6-benzyl-3-(5-chloro-2-methylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H15ClN4O/c1-11-7-8-13(18)10-14(11)19-17-20-16(23)15(21-22-17)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H2,19,20,22,23)

InChI Key

RCJWHSTXFJZSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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